molecular formula C9H9F3O B2892480 4-Methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 261952-15-2

4-Methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B2892480
CAS No.: 261952-15-2
M. Wt: 190.165
InChI Key: IUUCVMGJQLDSFO-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O. It is a colorless liquid with a distinct aromatic odor. This compound is known for its high volatility and solubility in various organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-(trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methyl-3-(trifluoromethyl)benzene with formaldehyde, followed by reduction of the resulting intermediate . Another method includes the trifluoromethylation of 4-methylbenzyl alcohol using trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride or boron trifluoride. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Methyl-3-(trifluoromethyl)benzaldehyde or 4-Methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Methyl-3-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl and a trifluoromethyl group on the benzyl alcohol structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and volatility, which are not observed in its analogs . These properties make it particularly valuable in applications requiring high membrane permeability and specific reactivity .

Properties

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUCVMGJQLDSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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